1-(5-Bromo-6-methyl-indolin-1-yl)ethanone

Overview

Description

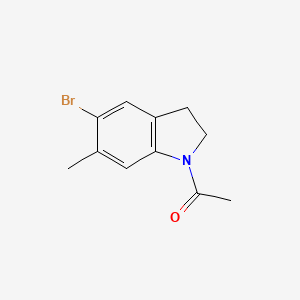

1-(5-Bromo-6-methyl-indolin-1-yl)ethanone is a bicyclic organic compound featuring an indoline core (a benzene ring fused with a saturated five-membered nitrogen-containing ring) substituted with a bromine atom at position 5, a methyl group at position 6, and an acetyl group at the nitrogen (position 1). The compound’s structural uniqueness lies in the combination of halogenation (Br) and alkylation (CH₃) on the aromatic ring, which may influence its electronic properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromo-6-methyl-indolin-1-yl)ethanone can be synthesized through several methods. One common approach involves the bromination of 6-methylindole followed by acylation. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The acylation step involves reacting the brominated intermediate with ethanoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-6-methyl-indolin-1-yl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or ethanol.

Major Products:

Substitution: Products with the bromine atom replaced by the nucleophile.

Oxidation: 1-(5-Bromo-6-methyl-indolin-1-yl)acetic acid.

Reduction: 1-(5-Bromo-6-methyl-indolin-1-yl)ethanol.

Scientific Research Applications

Pharmacological Potential

Research indicates that 1-(5-Bromo-6-methyl-indolin-1-yl)ethanone exhibits notable pharmacological effects, particularly in:

- Anticancer Activity : Compounds with indole structures are often associated with significant anticancer properties. Studies have shown that derivatives of indole can inhibit cancer cell proliferation by targeting specific pathways involved in cell growth and apoptosis .

- Enzyme Inhibition : The compound may interact with various enzymes, influencing metabolic pathways critical for cancer progression. For example, it has been suggested that this compound could act as an inhibitor for certain kinases involved in tumor growth .

Case Studies

Table 1: Biological Activity Summary

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

Table 2: Comparison of Indole Derivatives

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(5-Bromoindolin-1-yl)ethanone | Similar indole structure without methyl | Different biological activity due to lack of methyl group. |

| 1-(6-Methylindolin-1-yl)ethanone | Lacks bromine substitution | Varies in reactivity and stability compared to the target compound. |

| 5-Bromoindole | Indole base without ethanone | Primarily used as a precursor in synthetic applications. |

The unique combination of bromine and methyl groups in this compound contributes to its distinct reactivity and potential biological activity compared to other derivatives.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-6-methyl-indolin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The bromine and ethanone groups can enhance the compound’s binding affinity and specificity towards these targets. The indole ring system is known to participate in π-π stacking interactions and hydrogen bonding, which are crucial for its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(5-Bromo-6-methyl-indolin-1-yl)ethanone with structurally related compounds, focusing on molecular features, synthesis, and biological activity:

Structural and Functional Insights

- Core Structure Differences: Indoline (target compound): The saturated nitrogen-containing ring enhances conformational rigidity compared to unsaturated indole or indazole cores .

- Substituent Effects :

- Halogenation : Bromine at position 5 is common across analogs, but substitution at position 6 varies (e.g., Cl in , CH₃ in the target compound). Chlorine’s electronegativity may increase polarity compared to methyl’s electron-donating effect.

- Acetyl Position : The acetyl group at position 1 (indoline) versus position 3 (indole) impacts molecular dipole moments and binding interactions.

Biological Activity

1-(5-Bromo-6-methyl-indolin-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies related to this compound.

Synthesis

The synthesis of this compound typically involves the bromination of 6-methylindoline followed by acylation with ethanoyl chloride. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Antitumor Activity

Recent studies have highlighted the antitumor properties of indole derivatives, including this compound. Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines. For instance, derivatives of indolinones have shown IC50 values ranging from low micromolar concentrations against HepG2 (liver cancer), A549 (lung cancer), and MCF-7 (breast cancer) cells .

Table 1: Antitumor Activity of Indole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Sunitinib | MCF-7 | 31.594–49.036 |

| Compound 23p | HepG2 | 2.357–3.012 |

Note: TBD = To Be Determined; data for this compound is currently under investigation.

The biological activity of this compound may be attributed to its ability to inhibit key signaling pathways involved in tumor growth and survival. Specifically, compounds with indole structures often target the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancers .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at the C5 and C6 positions of the indole ring significantly influence biological activity. For example, the introduction of halogen substituents has been shown to enhance potency against specific cancer cell lines .

Table 2: Structure-Activity Relationship Findings

| Substituent | Position | Effect on Activity |

|---|---|---|

| Bromine | C5 | Increased potency |

| Methyl | C6 | Moderate effect |

| Ethyl group | C3 | Reduced activity |

Case Studies

Several case studies have documented the effects of similar indole derivatives on cancer cell lines:

- Study on Indole Derivatives : A series of indole derivatives were synthesized and evaluated for their antitumor activity against various cell lines. The study found that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutic agents like Sunitinib .

- In Vivo Studies : Preliminary in vivo studies using animal models have indicated that compounds similar to this compound exhibit significant tumor growth inhibition when administered at specific dosages.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(5-Bromo-6-methyl-indolin-1-yl)ethanone, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via halogenation of indoline derivatives followed by Friedel-Crafts acylation. For example, bromination at the 5-position of 6-methylindoline using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., AIBN) is a critical step. Subsequent acylation with acetyl chloride in the presence of Lewis acids like AlCl₃ yields the target compound . Optimization involves controlling reaction temperature (60–80°C for bromination, 0–25°C for acylation) and stoichiometric ratios (1:1.2 substrate-to-acylating agent). Column chromatography (e.g., 70:30 ethyl acetate/hexane) is typically used for purification .

| Reaction Step | Conditions | Yield |

|---|---|---|

| Bromination | NBS, AIBN, CCl₄, 70°C | 60–70% |

| Acylation | AcCl, AlCl₃, DCM, 0°C | 50–60% |

Q. How is the structural characterization of this compound performed, and what analytical techniques are most reliable?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns (e.g., bromine at C5, methyl at C6, acetyl at C1). Key signals include δ ~2.5 ppm (methyl group) and δ ~200 ppm (ketone carbonyl in C NMR) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 270.9847 for C₁₁H₁₁BrNO) .

- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, critical for confirming regioselectivity in brominated indolines .

Q. What preliminary biological activities have been reported for this compound, and how are these assays designed?

- Methodological Answer : The compound exhibits antimicrobial and anticancer potential in vitro. Assays include:

- Antimicrobial Testing : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli), with MIC values typically <50 µg/mL .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), using IC₅₀ as a metric. Dose-response curves are generated at 24–72 hours .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed structures of brominated indoline derivatives?

- Methodological Answer : Discrepancies in regioselectivity (e.g., bromine at C5 vs. C4) are resolved via X-ray diffraction. SHELX programs (SHELXD for structure solution, SHELXL for refinement) analyze electron density maps to confirm atomic positions. Validation tools like PLATON check for missed symmetry or disorder . For example, a C–Br bond length of ~1.90 Å confirms bromination at C5 .

Q. What computational strategies are effective for predicting the ADMET properties of this compound?

- Methodological Answer :

-

Lipinski’s Rule : SwissADME predicts zero violations (MW <500, LogP <5, H-bond donors <5, acceptors <10), suggesting oral bioavailability .

-

Toxicity : ProTox-II identifies potential hepatotoxicity (e.g., CYP450 inhibition) via structural alerts for brominated aromatics.

-

Docking Studies : PyRx or AutoDock Vina docks the compound into target proteins (e.g., EGFR kinase), with binding affinities <−7 kcal/mol indicating strong interactions .

ADMET Property Prediction Tool Result LogP SwissADME 2.8 CYP2D6 Inhibition ProTox-II High Risk Oral Bioavailability Lipinski’s Rule Passed

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for anticancer applications?

- Methodological Answer :

- Electron-Withdrawing Groups : Bromine at C5 enhances electrophilicity, improving DNA intercalation. Methyl at C6 stabilizes the indoline ring via steric effects .

- Ketone Modification : Replacing the acetyl group with a trifluoromethyl moiety increases metabolic stability (tested via microsomal assays) .

- In Vivo Validation : Xenograft models (e.g., murine breast cancer) assess tumor regression at 10–20 mg/kg doses, with pharmacokinetic parameters (t₁/₂, Cmax) monitored via HPLC-MS .

Q. Data Contradictions and Resolution

Q. Conflicting reports on the compound’s solubility: How can experimental design address this?

- Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. aqueous buffer) arise from aggregation. Dynamic light scattering (DLS) identifies nanoparticle formation. Solutions:

- Use co-solvents (e.g., 10% PEG-400) to enhance aqueous solubility.

- Conduct parallel artificial membrane permeability assays (PAMPA) to differentiate true solubility from colloidal aggregation .

Q. Tools and Resources

Properties

IUPAC Name |

1-(5-bromo-6-methyl-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-7-5-11-9(6-10(7)12)3-4-13(11)8(2)14/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQUNVUPRIQGSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCN2C(=O)C)C=C1Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.